Fmoc-2,3-Dichloro-L-Phenylalanine
Description
Fmoc-2,3-Dichloro-L-Phenylalanine is a fluorinated aromatic amino acid derivative in which the phenylalanine side chain is substituted with chlorine atoms at the 2- and 3-positions. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety for the α-amino group, enabling its use in solid-phase peptide synthesis (SPPS).
The dichloro substitution likely enhances steric bulk and electronic effects, influencing peptide stability, solubility, and interactions with biological targets. Such halogenated derivatives are critical in designing peptide-based therapeutics and functional materials.
Properties
Molecular Weight |
456.32 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Fmoc-3-Chloro-L-Phenylalanine (Fmoc-Phe(3-Cl)-OH)
- Structure : Single chlorine at the 3-position.
- Applications: Used in peptide synthesis to modulate hydrophobicity and binding affinity. Safety data indicate non-hazardous classification under CLP regulations, though precautions for dust inhalation and skin contact are advised .
Fmoc-3,4-Dichloro-L-Phenylalanine
- Structure : Chlorines at 3- and 4-positions.
- Applications : Enhances peptide stability and enables study of protein-protein interactions and enzyme kinetics. Its larger substituents may improve resistance to proteolytic degradation .
- Safety: Classified as non-hazardous but requires handling with personal protective equipment (PPE) to avoid exposure .
Fmoc-2,3-Difluoro-L-homophenylalanine
- Structure : Fluorines at 2- and 3-positions with a homophenylalanine backbone.
- Properties : Fluorine’s electronegativity increases polarity and metabolic stability. Used to introduce unique side chains in peptides for improved solubility or target binding .
Non-Halogenated Substituted Derivatives
Fmoc-2,3-DehydroLeu-OH
- Structure : Unsaturated side chain with a double bond between C2 and C3.
- Applications: Used in SPPS for conformational constraint. Safety data highlight non-PBT (persistent, bioaccumulative, toxic) properties but recommend avoiding dust formation during handling .
Fmoc-Phenylalanine and Fmoc-Tyrosine
- Gelation Behavior : Fmoc-Phe forms hydrogels with Fickian diffusion-controlled release, while Fmoc-Tyr hydrogels exhibit higher storage moduli (G') and restrict diffusion of larger dyes (>5 nm radii) due to stronger network rigidity .
- Rheology : Fmoc-Tyr gels show frequency-independent storage moduli (strong gels), whereas Fmoc-Phe gels behave like transient networks with frequency-dependent moduli .
Fmoc-4-Methoxy-L-homophenylalanine
- Structure : Methoxy group at the 4-position on a homophenylalanine backbone.
- Applications : Modifies electronic properties and enhances peptide stability in hydrophobic environments .
Pharmacological Activity Comparisons
- Drug Design : Dichloro and difluoro derivatives are prioritized for their ability to enhance binding specificity and metabolic stability in receptor-ligand interactions .
Stability and Gelation Properties
- Gelation Kinetics : Urease-catalyzed urea hydrolysis triggers rapid pH increase, enabling controlled gelation of Fmoc-2 and Fmoc-3. Adjusting enzyme concentration modulates gelation rates .
- Spectroscopic Shifts : Gelation of Fmoc-2 induces ~10 nm red shifts in fluorescence emission (327 nm → 337 nm) and excimer formation (400–500 nm), indicating π-π stacking .
Data Tables
Table 1: Structural and Functional Comparison of Fmoc-Modified Phenylalanine Derivatives
Table 2: Gelation Properties of Selected Fmoc Derivatives
Preparation Methods
General Synthetic Strategy
The synthesis of Fmoc-2,3-Dichloro-L-Phenylalanine generally proceeds through two main stages:
- Stage 1: Introduction of chlorine atoms at the 2 and 3 positions of the phenyl ring of L-phenylalanine.
- Stage 2: Protection of the amino group by attachment of the Fmoc group.
This approach ensures that the amino acid is suitably modified for incorporation into peptides via solid-phase peptide synthesis (SPPS) while maintaining the stereochemical integrity of the L-phenylalanine backbone.
Detailed Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material : Commercially available L-phenylalanine or protected phenylalanine derivatives | L-Phenylalanine | Ensures stereochemical purity |
| 2 | Selective chlorination of the aromatic ring at positions 2 and 3 | Chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions | Reaction conditions optimized to avoid over-chlorination or side reactions |
| 3 | Attachment of Fmoc protecting group to the amino group | Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium bicarbonate or triethylamine | Performed in organic solvent (e.g., dioxane, DMF) to promote selective reaction |
| 4 | Purification of the product | Column chromatography or recrystallization | Ensures removal of unreacted starting materials and byproducts |
Specific Research-Based Synthetic Protocols
A representative synthesis protocol, as described in recent chemical catalogs and literature, includes:
- Starting from L-phenylalanine, the phenyl ring is selectively dichlorinated at the 2 and 3 positions using controlled chlorination methods.
- The amino group is then protected by reaction with Fmoc-Cl in the presence of a mild base.
- The product, this compound, is isolated and purified for use in peptide synthesis.
This compound has the molecular formula C24H19Cl2NO4 and a molecular weight of 456.3 g/mol, confirming the addition of two chlorine atoms and the Fmoc group.
Reaction Conditions and Reagents
- Chlorination: Typically involves electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or elemental chlorine under mild acidic or neutral conditions to achieve regioselective substitution at the 2 and 3 positions without affecting the amino acid backbone.
- Fmoc Protection: The amino group is protected by reaction with Fmoc-Cl, usually in a biphasic system or in polar aprotic solvents such as DMF or dioxane, with bases like triethylamine or sodium bicarbonate to neutralize the released HCl.
- Deprotection: The Fmoc group can be removed later by treatment with a base such as 20% piperidine in DMF, a standard method in SPPS protocols.
Example of Related Synthetic Steps from Literature
While direct detailed synthetic steps for this compound are limited, analogous procedures for phenylalanine derivatives provide insight:
- A study on phenylalanine derivatives used EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for amide bond formation, followed by Fmoc deprotection with 20% piperidine in DMF, yielding high purity compounds with excellent yields (~91%).
- This suggests that coupling and protection steps involving Fmoc groups are well-established, and similar conditions apply for this compound preparation.
Summary Table of Key Data
| Parameter | Details |
|---|---|
| Starting Material | L-Phenylalanine or protected derivatives |
| Chlorination Agent | N-Chlorosuccinimide (NCS), chlorine gas |
| Fmoc Reagent | Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) |
| Base for Fmoc Attachment | Triethylamine, sodium bicarbonate |
| Solvent | DMF, dioxane, dichloromethane (DCM) |
| Purification | Column chromatography, recrystallization |
| Molecular Formula | C24H19Cl2NO4 |
| Molecular Weight | 456.3 g/mol |
| Deprotection Conditions | 20% piperidine in DMF |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Fmoc-2,3-Dichloro-L-Phenylalanine, and how does the Fmoc group enhance peptide synthesis?
- Methodological Answer : Synthesis typically begins with L-phenylalanine derivatives, introducing chlorine atoms at the 2- and 3-positions via electrophilic aromatic substitution. The Fmoc group is then attached to the amino group using Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under mildly alkaline conditions (pH >7) to avoid protonation of the amine . The Fmoc group protects the amine during solid-phase peptide synthesis (SPPS) and is removed under basic conditions (e.g., 20% piperidine in DMF), enabling iterative peptide elongation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features confirm its structure?
- Methodological Answer :
- NMR : H and C NMR identify aromatic protons (δ 7.2–7.4 ppm for dichlorophenyl) and the Fmoc group’s fluorenyl protons (δ 4.2–4.4 ppm for CH) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 456.32 (calculated for CHClNO) .
- FTIR : Peaks at ~1700 cm (C=O stretch of Fmoc) and ~1250 cm (C-Cl stretch) validate functional groups .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact. Store at 2–8°C in airtight containers to avoid moisture absorption and degradation. Work in a fume hood to minimize inhalation of dust, as the compound may cause respiratory irritation .
Advanced Research Questions
Q. How can steric hindrance from the dichloro substituents impact coupling efficiency in SPPS, and what strategies mitigate this?
- Methodological Answer : The 2,3-dichloro substitution creates steric bulk, reducing coupling efficiency. Strategies include:
- Extended Coupling Times : Use 2–4 hours instead of standard 1-hour reactions.
- Activating Reagents : Employ HATU or PyAOP instead of HBTU for better activation .
- Double Coupling : Repeat the coupling step with fresh reagents to ensure complete amino acid incorporation .
Q. How do the dichloro substituents influence peptide secondary structure and target binding compared to non-halogenated analogs?
- Methodological Answer : The electron-withdrawing Cl groups increase the phenyl ring’s hydrophobicity, promoting π-π stacking in peptide helices or β-sheets. This enhances binding to hydrophobic pockets in enzymes/receptors. Comparative circular dichroism (CD) and surface plasmon resonance (SPR) studies show dichloro-substituted peptides exhibit ~30% higher α-helix stability and 2-fold increased binding affinity to hydrophobic targets (e.g., kinase domains) vs. non-halogenated analogs .
Q. What analytical approaches resolve contradictions in deprotection kinetics of this compound under varying basic conditions?
- Methodological Answer : Conflicting reports on deprotection rates (e.g., piperidine vs. DBU) can be resolved via:
- HPLC Monitoring : Track Fmoc removal at 301 nm. Piperidine (20% in DMF) removes Fmoc in 5–10 minutes, while DBU (2% in DMF) may cause β-elimination side reactions with dichloro-substituted residues .
- Kinetic Modeling : Use pseudo-first-order rate constants (k) to compare deprotection efficiency. For dichloro derivatives, k values with piperidine are ~0.3 min vs. ~0.1 min for DBU due to reduced nucleophilicity .
Q. How does the dichloro modification affect solubility in SPPS-compatible solvents, and what additives improve dissolution?
- Methodological Answer : The hydrophobic Cl groups reduce solubility in DMF or NMP. Additives like 0.1 M HOBt or 5% DMSO increase solubility by disrupting π-stacking. Sonication at 40°C for 10 minutes achieves homogeneous solutions (up to 50 mM) for coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
